1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride
Overview
Description
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazines are a significant class of heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.
Preparation Methods
The synthesis of 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the thiazole ring.
Formation of the Piperazine Ring: The piperazine ring can be formed by cyclization of a suitable diamine with a dihalide.
Final Coupling: The final step involves coupling the thiazole-nitrophenyl intermediate with the piperazine ring under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also interact with biological molecules, affecting their function. The piperazine ring provides structural stability and enhances the compound’s ability to interact with its targets.
Comparison with Similar Compounds
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)piperazine: Lacks the thiazole ring, which may result in different biological activities and chemical properties.
1-(4-Thiazolyl)piperazine: Lacks the nitrophenyl group, which may affect its ability to interact with certain biological targets.
4-(4-Nitrophenyl)-1,3-thiazole: Lacks the piperazine ring, which may influence its stability and reactivity.
The presence of both the nitrophenyl and thiazole groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S.ClH/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16;/h1-4,9,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMINIKLXHQEGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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